Mirodenafil-d7 dihydrochloride is a stable isotope-labeled derivative of mirodenafil, a compound classified as a phosphodiesterase type 5 inhibitor. This class of drugs is primarily utilized in the treatment of erectile dysfunction. Mirodenafil itself was developed by SK Chemicals Life Science and is marketed under the trade name Mvix in South Korea. The dihydrochloride form enhances its solubility and bioavailability, making it effective for clinical use. Mirodenafil-d7 dihydrochloride specifically serves as a research tool in pharmacokinetics and metabolic studies due to its isotopic labeling, which allows for precise tracking in biological systems.
The synthesis of mirodenafil-d7 dihydrochloride involves several steps typical of organic synthesis in medicinal chemistry. The process starts with the preparation of the core structure of mirodenafil, followed by the incorporation of deuterium-labeled precursors to achieve the desired isotopic labeling. Specific methods may include:
Technical details regarding specific reagents, solvents, and conditions are typically proprietary or found in specialized literature .
Mirodenafil-d7 dihydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented using various chemical notations:
These representations illustrate the intricate arrangement of atoms within the compound, including deuterium atoms that replace hydrogen atoms in certain positions.
Mirodenafil-d7 dihydrochloride participates in various chemical reactions typical of phosphodiesterase type 5 inhibitors. Key reactions include:
These reactions are crucial for understanding its pharmacodynamics and pharmacokinetics .
The mechanism of action for mirodenafil-d7 dihydrochloride is centered on its role as a phosphodiesterase type 5 inhibitor. By inhibiting this enzyme, mirodenafil increases the concentration of cGMP within smooth muscle cells in the corpus cavernosum of the penis. This results in enhanced vasodilation and increased blood flow during sexual stimulation. The following steps summarize this process:
This mechanism is supported by various clinical studies demonstrating improved erectile function with mirodenafil administration .
Mirodenafil-d7 dihydrochloride exhibits several notable physical and chemical properties:
Relevant data such as melting point or specific optical rotation may be available through detailed analytical studies but are not universally reported .
Mirodenafil-d7 dihydrochloride is primarily used in scientific research settings, particularly in pharmacokinetic studies where isotopic labeling allows for tracking drug metabolism and distribution within biological systems. Its applications extend to:
Mirodenafil-d7 dihydrochloride is pharmacologically classified as a selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), the primary enzyme responsible for cGMP hydrolysis in vascular smooth muscle and neural tissues. By competitively binding to the catalytic site of PDE5, it preserves intracellular cGMP levels, thereby amplifying nitric oxide (NO)-mediated vasodilatory signaling and modulating key downstream pathways implicated in neuroprotection and tissue remodeling. The deuterated compound maintains the high target specificity of its parent molecule, with an IC50 against PDE5 in the low nanomolar range, while exhibiting significantly reduced off-target inhibition of other PDE isoforms compared to first-generation agents like sildenafil [4] [6].
Beyond its canonical PDE5 inhibition, mirodenafil-d7 demonstrates unique polypharmacological actions:
Table 1: Target Selectivity Profile of Mirodenafil-d7 Dihydrochloride
Target | Mechanism | Biological Consequence | Cellular/Animal Evidence |
---|---|---|---|
PDE5 | Competitive inhibition | Increased cGMP/PKG signaling | SH-SY5Y cells, rat cavernosum [4] [6] |
Glucocorticoid Receptor | Inhibition of homodimerization | Reduced glucocorticoid-mediated neurotoxicity | HT-22 cells [1] [6] |
Dkk1 | Downregulation of gene expression | Activation of Wnt/β-catenin signaling | APP-C105 mice [5] [6] |
TGF-β/Smad pathway | Inhibition of Smad2/3 phosphorylation | Suppression of fibrotic gene expression | NIH3T3 fibroblasts [3] [6] |
The deuterium incorporation does not alter the primary target engagement profile but enhances the stability of the molecule during hepatic metabolism, particularly at the O-dealkylation sites of the propoxy group, leading to sustained target coverage [2] [9].
The development of mirodenafil-d7 dihydrochloride emerged from the convergence of two scientific trajectories: the clinical validation of mirodenafil as a PDE5 inhibitor with unique polypharmacology, and the strategic application of deuterium chemistry to overcome metabolic limitations observed in the parent compound. Mirodenafil (SK-3530), approved in Korea in 2007 for erectile dysfunction, demonstrated a pharmacokinetic profile characterized by rapid absorption (Tmax ≈1 hour) and moderate elimination half-life (t1/2 ≈2.5 hours) in humans. Its metabolism occurs predominantly via hepatic CYP3A4-mediated O-dealkylation of the propoxy side chain, generating less active metabolites and contributing to significant first-pass effects (54.3% gastrointestinal and 21.4% hepatic) [4] [8].
The rationale for deuterium incorporation at seven specific positions—three deuteriums on the propyl group (O-CH2-CD2-CD3), two on the ethoxy moiety (O-CD2-CD3), and two on the ethylpyrrolidine nitrogen substituent (N-CH2-CD3)—stems from the established deuterium kinetic isotope effect (DKIE). This phenomenon leverages the mass difference between hydrogen (¹H) and deuterium (²H), strengthening carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds by approximately 1.2-1.5 kcal/mol. The increased bond dissociation energy creates an energy barrier that slows the rate of CYP450-catalyzed oxidative cleavage, particularly at vulnerable O-dealkylation sites [2] [9].
Table 2: Deuterium Incorporation Strategy in Mirodenafil-d7 Dihydrochloride
Deuterated Position | Chemical Group | Metabolic Vulnerability | Theoretical DKIE (kH/kD) | Synthetic Approach |
---|---|---|---|---|
O-propoxy terminal | -O-CH2-CD2-CD3 | Primary O-dealkylation | 5-7 | Deuterated propanol coupling [7] [9] |
O-ethoxy linker | -O-CD2-CD3 | Secondary oxidation | 2-3 | Deuterated ethanolamine alkylation [9] |
N-ethyl substituent | -N-CH2-CD3 | N-dealkylation | 3-5 | Deuterated iodoethane substitution [7] |
Synthesis involves deuterated building blocks: deuterated propanol (CD3-CD2-CH2OH) for propoxy group deuteration, deuterated ethanolamine for the piperazinyl-ethanol moiety, and deuterated ethyl iodide for N-alkylation. The deuterium switch strategy aims to achieve multiple pharmacological advantages:
This approach follows the precedent set by FDA-approved deuterated drugs (deutetrabenazine, deucravacitinib) but innovatively applies deuterium chemistry to a polypharmacological agent already demonstrating efficacy in multifactorial diseases beyond its primary indication [2].
Mirodenafil-d7 dihydrochloride exhibits compelling therapeutic potential across diverse disease models characterized by complex, interconnected pathophysiology. Its significance lies in simultaneously targeting multiple pathological nodes—vascular dysfunction, protein aggregation, neuroinflammation, and fibrotic remodeling—through integrated mechanisms spanning cGMP potentiation, GR modulation, and Wnt activation.
Neurodegenerative Pathology
In transgenic APP-C105 Alzheimer's mice (overexpressing amyloidogenic C-terminal fragment), 4 mg/kg mirodenafil administered intraperitoneally for 4 weeks significantly improved Morris water maze performance and passive avoidance retention. Mechanistically, it reduced hippocampal amyloid-β (Aβ42) deposition by 35-40% and phosphorylated tau (AT8 epitope) by 30% through:
Fibrotic Conditions
In bleomycin-induced systemic sclerosis mouse models, oral mirodenafil (5-10 mg/kg/day, 3 weeks) attenuated dermal fibrosis by 50-60%, collagen deposition by 45%, and α-SMA+ myofibroblast accumulation by 55%. These outcomes correlated with:
Cerebrovascular Injury
In rat transient and permanent middle cerebral artery occlusion (tMCAO/pMCAO) stroke models, subcutaneous mirodenafil (0.5-2 mg/kg/day) initiated 24 hours post-occlusion and continued for 9-28 days improved sensorimotor recovery and cognitive function by 40-50% despite lacking effects on infarct volume. Benefits included:
Table 3: Multifactorial Mechanisms in Disease Models
Disease Model | Key Pathway Modulations | Functional Outcomes | Advantage of Deuterium Incorporation |
---|---|---|---|
Alzheimer's (APP-C105 mice) | cGMP↑, GSK-3β↓, Dkk1↓, autophagy↑ | Memory improvement (40% MWM latency reduction) | Sustained Dkk1 suppression & β-catenin activation |
Systemic sclerosis (BLM mice) | TGF-β/Smad↓, COL1A1↓, Wnt/β-catenin↑ | Fibrosis reduction (60% skin thickness decrease) | Maintained antifibrotic gene suppression |
Stroke (tMCAO rats) | Caspase-3↓, PARP↓, VEGF↑, neurogenesis↑ | Sensorimotor recovery (50% deficit score improvement) | Extended therapeutic window beyond 72h post-stroke |
The compound's ability to concurrently address vascular insufficiency (via cGMP), proteotoxicity (via autophagy induction), inflammation (via GR modulation), and fibrotic signaling (via TGF-β/Wnt crosstalk) positions it as a promising candidate for diseases with multifactorial etiologies, particularly where current monotherapies show limited efficacy [1] [3] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0